molecular formula C6H10Cl2N2 B12112018 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride

Cat. No.: B12112018
M. Wt: 181.06 g/mol
InChI Key: AZFZKERSAPWMDA-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to an imidazole ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride can be compared with other similar compounds, such as:

    4-(2-Chloroethyl)morpholine hydrochloride: This compound also contains a chloroethyl group but is attached to a morpholine ring instead of an imidazole ring.

    Melphalan: An alkylating agent used in chemotherapy, which contains a bis(2-chloroethyl)amine group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

Molecular Formula

C6H10Cl2N2

Molecular Weight

181.06 g/mol

IUPAC Name

4-(2-chloroethyl)-1-methylimidazole;hydrochloride

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-4-6(2-3-7)8-5-9;/h4-5H,2-3H2,1H3;1H

InChI Key

AZFZKERSAPWMDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCCl.Cl

Origin of Product

United States

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